![molecular formula C23H54N6O26S3 B14784940 5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B14784940.png)
5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neomycin sulfate is an aminoglycoside antibiotic that displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . Neomycin sulfate is commonly used in topical and oral formulations, including creams, ointments, and eyedrops . It was discovered in 1949 by microbiologist Selman Waksman and his student Hubert Lechevalier at Rutgers University .
Vorbereitungsmethoden
Neomycin sulfate is primarily biosynthesized by the bacterium Streptomyces fradiae through fermentation . The synthesis requires specific nutrient conditions in either stationary or submerged aerobic conditions . The compound is then isolated and purified from the bacterium . Industrial production methods involve optimizing fermentation conditions to enhance yield, such as using atmospheric and room temperature plasma mutagenesis and fermentation medium optimization .
Analyse Chemischer Reaktionen
Neomycin sulfate undergoes various chemical reactions, including acetylation and hydrolysis . During fermentation, acetylation of neomycin A, B, and C occurs, lowering the antibiotic potency . Acid hydrolysis of neomycin B yields neomycin A and neobiosamine B, while hydrolysis of neomycin C yields neomycin A and neobiosamine C . Common reagents used in these reactions include acids and bases for hydrolysis and acetylation agents . Major products formed from these reactions include neobiosamine B and C .
Wissenschaftliche Forschungsanwendungen
Neomycin sulfate has a wide range of scientific research applications. It is used in the prevention of bacterial contamination of cell cultures and is highly active against Gram-negative bacteria . It is also used in combination with other antibiotics for the treatment of bacterial infections in the external auditory canal and inflammatory conditions in the eye . Additionally, neomycin sulfate has been repurposed as a prophylactic and therapeutic agent against respiratory viruses like influenza A and SARS-CoV-2 . In research, it is used to inhibit phospholipase C and DNase I induced DNA degradation .
Wirkmechanismus
Neomycin sulfate exerts its pharmacological effects primarily by inhibiting bacterial protein synthesis . It binds to the 30S ribosomal units of susceptible bacteria, causing inhibition of protein synthesis and consequently errors in the transcription of genetic codes . This leads to the suppression of bacterial growth and survival . Neomycin sulfate is active against both Gram-positive and Gram-negative organisms .
Vergleich Mit ähnlichen Verbindungen
Neomycin sulfate is part of the aminoglycoside class of antibiotics, which includes other compounds such as gentamicin, tobramycin, and amikacin . Compared to these similar compounds, neomycin sulfate is unique in its specific activity against Gram-negative aerobic bacilli and some anaerobic bacilli . Other similar compounds include neomycin A (neamine) and neomycin C, which are structurally related but differ in activity .
Eigenschaften
Molekularformel |
C23H54N6O26S3 |
|---|---|
Molekulargewicht |
926.9 g/mol |
IUPAC-Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate |
InChI |
InChI=1S/C23H46N6O13.3H2O4S.H2O/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4;/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
WHAGUNPVKDUVFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,3-dihydrospiro[indene-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14784866.png)
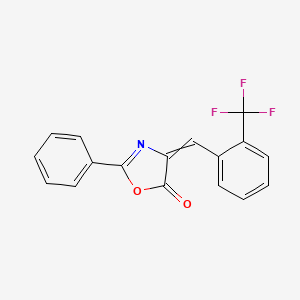
![6,6'-Di-tert-butyl-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B14784872.png)
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
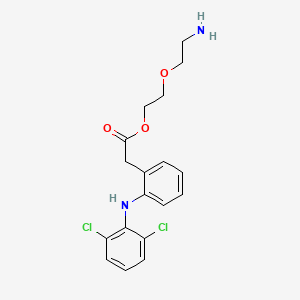
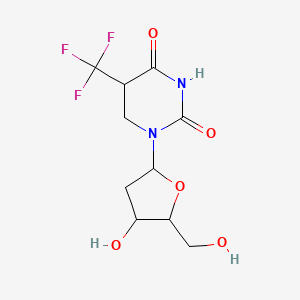
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
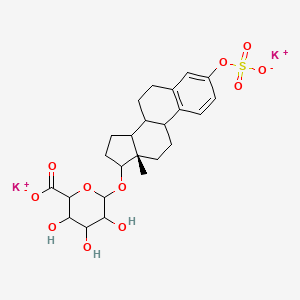
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B14784942.png)
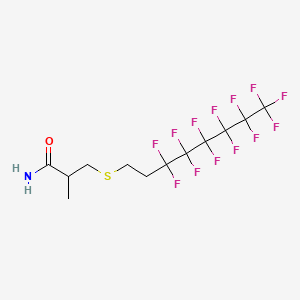
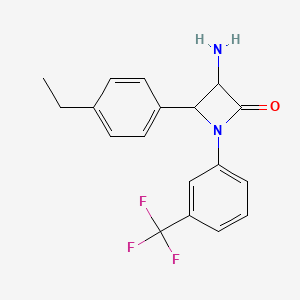

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
